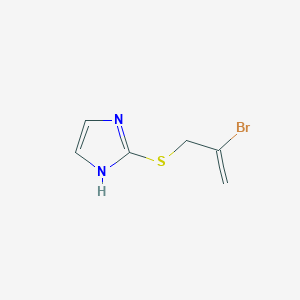![molecular formula C12H10FN5 B7591866 1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole](/img/structure/B7591866.png)
1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole, also known as FPT, is a synthetic compound that has been widely studied for its potential applications in scientific research. FPT is a member of the triazole family of compounds, which have been shown to exhibit a range of biological activities, including antifungal, antibacterial, and antitumor effects. In
Mechanism of Action
The exact mechanism of action of 1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease processes. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects that are relevant to its potential therapeutic applications. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may make it useful for the treatment of cancer. This compound has also been shown to reduce oxidative stress and inflammation, which may make it useful for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole for lab experiments is its high potency and specificity. This compound has been shown to have high affinity for its target enzymes and signaling pathways, which makes it a useful tool for studying these processes in vitro and in vivo. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are many potential future directions for research on 1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the study of this compound's mechanism of action and its interactions with other signaling pathways and enzymes. Additionally, this compound may be useful for the development of new diagnostic tools for the detection of diseases and conditions. Overall, this compound is a promising compound with many potential applications in scientific research.
Synthesis Methods
The synthesis of 1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole involves the reaction of 4-fluorobenzaldehyde with pyrazole-3-carboxylic acid hydrazide, followed by cyclization with triethylorthoformate. The resulting product is then purified by column chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with good purity and reproducibility.
Scientific Research Applications
1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole has been shown to exhibit a range of biological activities that make it a promising candidate for scientific research. In particular, this compound has been studied for its potential use as a therapeutic agent for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful for the treatment of other diseases and conditions.
properties
IUPAC Name |
1-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN5/c13-10-1-3-12(4-2-10)18-6-5-11(16-18)7-17-9-14-8-15-17/h1-6,8-9H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZCAQQLLXBLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)CN3C=NC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[(4-methylpyrazol-1-yl)methyl]phenyl]acetamide](/img/structure/B7591784.png)
![[(2R)-1-(2-methylquinolin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B7591792.png)
![2-[(3,4-Dichlorophenyl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7591803.png)

![2-[(4-Methylpyrazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B7591813.png)
![3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile](/img/structure/B7591817.png)
![4,5-Dimethyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591826.png)
![[3-[(4-Methylpyrazol-1-yl)methyl]phenyl]-piperidin-1-ylmethanone](/img/structure/B7591831.png)
![4,5-Dimethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591839.png)
![1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole](/img/structure/B7591846.png)



